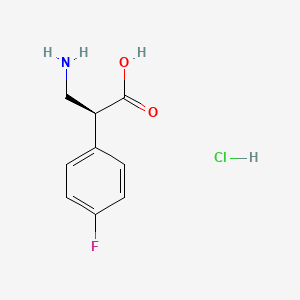
Fmoc-Gly-Sulfamoylbenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Sulfamoylbenzoic Acid is a compound that contains an N-alpha-(9-Fluorenylmethoxycarbonyl)-glycyl-sulfonyl)benzoic acid group . It is a type of N-Acyl Sulfonamides, which are useful products for medicinal chemistry, solid support linking strategies, and for conjugation and ligation applications .
Synthesis Analysis
The synthesis of Fmoc-Gly-Sulfamoylbenzoic Acid involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy . This strategy is commonly used in the preparation of building blocks for solid-phase glycopeptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The molecular structure of Fmoc-Gly-Sulfamoylbenzoic Acid involves the Fmoc group, which is highly fluorescent and allows for the formation of well-ordered nanoaggregates . The Fmoc motif protects the amino groups and facilitates gelation through additional π-π interactions .
Chemical Reactions Analysis
The Fmoc group in Fmoc-Gly-Sulfamoylbenzoic Acid is a base-labile protecting group used in organic synthesis . It can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
科学研究应用
Glycopeptide Synthesis
Fmoc-Gly-Sulfamoylbenzoic Acid: is instrumental in the synthesis of glycopeptides, which are molecules containing both carbohydrate and peptide domains. These glycopeptides play a crucial role in biological interactions and functions, such as cell adhesion, differentiation, and proliferation. The compound’s utility in solid-phase peptide synthesis, particularly using the Fmoc protective group strategy, is significant for creating glycosylated amino acids that are essential building blocks in this process .
Biomedical Hydrogels
The compound’s derivatives are used to create self-supporting hydrogels with potential biomedical applications. These hydrogels can be employed in drug delivery systems and diagnostic tools for imaging. The Fmoc-derivatized cationic hexapeptides, for instance, have shown promise in tissue engineering, supporting cell adhesion, survival, and duplication .
Tissue Engineering
In tissue engineering, Fmoc-Gly-Sulfamoylbenzoic Acid derivatives contribute to the development of novel materials that can fully support the growth and proliferation of cells. The stiffness and self-assembling properties of these derivatives make them suitable for creating scaffolds that mimic the physiological environment for cells .
Supramolecular Nanostructures
The self-assembly properties of Fmoc-derivatives enable the formation of supramolecular nanostructures in aqueous media. These structures are foundational in fabricating biofunctional hydrogel materials that can be used in various biological and medical applications .
Chemical and Physical Responsiveness
Peptide-based hydrogels derived from Fmoc-Gly-Sulfamoylbenzoic Acid exhibit responsiveness to chemical and physical stimuli. This characteristic is advantageous for creating dynamic systems that can adapt to changes in their environment, making them ideal for responsive drug delivery systems .
Biocompatibility
Due to its inherent properties, Fmoc-Gly-Sulfamoylbenzoic Acid and its derivatives are highly biocompatible, making them suitable for integration into biological systems without eliciting adverse reactions. This biocompatibility is essential for applications that involve direct interaction with biological tissues .
Chemical Accessibility and Tunability
The compound allows for chemical accessibility and tunability, which means that researchers can modify its structure to tailor its properties for specific applications. This flexibility is crucial in the design of custom peptides and proteins for targeted therapeutic interventions .
Generation of Physiologically Relevant Environments
Finally, the derivatives of Fmoc-Gly-Sulfamoylbenzoic Acid are used to generate environments that are physiologically relevant for in vitro experiments. This application is particularly important in the field of drug discovery, where accurate simulation of the human body’s conditions is necessary for testing the efficacy and safety of new drugs .
作用机制
Target of Action
Fmoc-Gly-Sulfamoylbenzoic Acid is a complex compound that primarily targets the formation of peptide bonds in organic synthesis . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathways involved in peptide synthesis. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to eminent self-assembly features .
Result of Action
The primary result of the action of Fmoc-Gly-Sulfamoylbenzoic Acid is the formation of peptide bonds, which are essential for the synthesis of peptides . The compound’s ability to protect the amine group during this process ensures the efficient and accurate formation of these bonds .
Action Environment
The action of Fmoc-Gly-Sulfamoylbenzoic Acid is influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the pH of the environment . Additionally, the compound’s fluorescence properties, which are useful for monitoring coupling and deprotection reactions, can be influenced by the presence of UV light .
安全和危害
未来方向
Fmoc-Gly-Sulfamoylbenzoic Acid and other Fmoc-amino acids have potential for future applications in the field of supramolecular soft materials . These materials are being widely explored as an excellent platform for bioapplications such as tissue engineering, drug delivery, therapeutics, biosensing, biomonitoring, etc .
属性
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S/c27-22(26-34(31,32)16-11-9-15(10-12-16)23(28)29)13-25-24(30)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,30)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPGQZFVLOGOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Sulfamoylbenzoic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


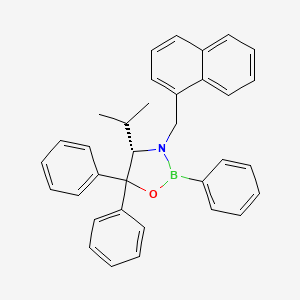
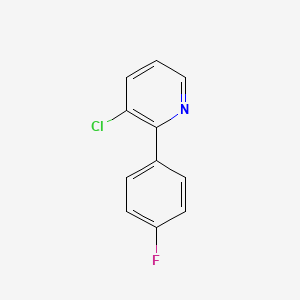
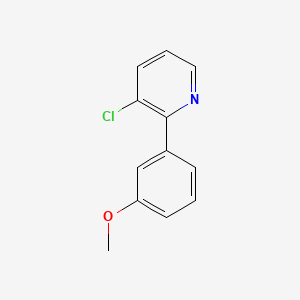
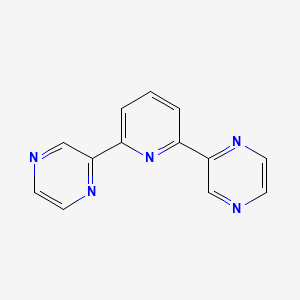
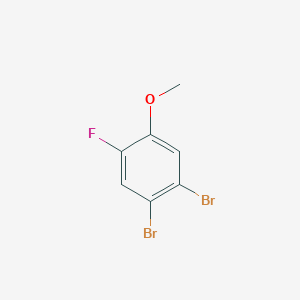

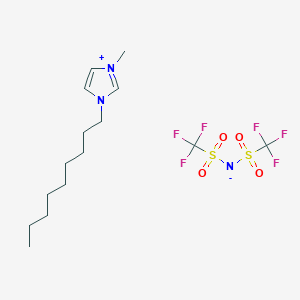
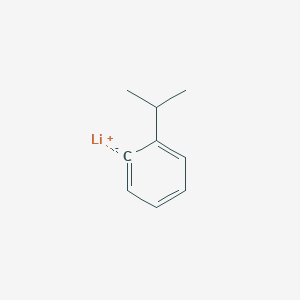
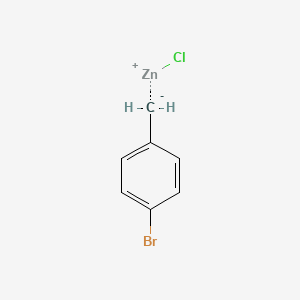
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
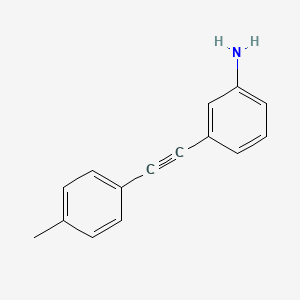
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
